molecular formula C15H26N2O17P2 B10783560 UDPG sodium salt

UDPG sodium salt

Cat. No.: B10783560
M. Wt: 568.32 g/mol
InChI Key: GSWQPZWEMJFNOH-JZMIEXBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5’-diphosphoglucose disodium salt, commonly known as UDP-glucose sodium salt, is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It is an essential intermediate in the biosynthesis of glycogen and other glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids. UDP-glucose sodium salt is also known to act as a signaling molecule in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

UDP-glucose sodium salt can be synthesized through enzymatic reactions involving uridine triphosphate and glucose-1-phosphate. The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction, forming UDP-glucose and pyrophosphate as products. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C.

Industrial Production Methods

In industrial settings, UDP-glucose sodium salt is produced using microbial fermentation processes. Saccharomyces cerevisiae, a type of yeast, is commonly used for this purpose. The yeast cells are genetically engineered to overexpress the enzymes required for UDP-glucose synthesis. The fermentation process is carried out in large bioreactors under controlled conditions of temperature, pH, and aeration. The product is then purified through a series of chromatographic techniques to obtain high-purity UDP-glucose sodium salt.

Chemical Reactions Analysis

Types of Reactions

UDP-glucose sodium salt undergoes various types of chemical reactions, including:

    Glycosylation: UDP-glucose acts as a glycosyl donor in glycosylation reactions, transferring glucose to acceptor molecules such as proteins, lipids, and other carbohydrates.

    Oxidation: UDP-glucose can be oxidized to UDP-glucuronic acid by the enzyme UDP-glucose dehydrogenase.

    Epimerization: UDP-glucose can be converted to UDP-galactose by the enzyme UDP-glucose 4-epimerase.

Common Reagents and Conditions

    Glycosylation: Glycosyltransferase enzymes, acceptor molecules (e.g., proteins, lipids), and appropriate buffer solutions.

    Oxidation: UDP-glucose dehydrogenase, nicotinamide adenine dinucleotide (NAD+), and buffer solutions.

    Epimerization: UDP-glucose 4-epimerase, buffer solutions.

Major Products

    Glycosylation: Glycosylated proteins, lipids, and carbohydrates.

    Oxidation: UDP-glucuronic acid.

    Epimerization: UDP-galactose.

Scientific Research Applications

UDP-glucose sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a substrate in the enzymatic synthesis of glycosides and other glycosylated compounds.

    Biology: Plays a crucial role in cellular metabolism and signaling pathways. It is involved in the biosynthesis of glycogen and other glucose-containing molecules.

    Medicine: Investigated for its potential therapeutic applications in metabolic disorders, such as diabetes and nonalcoholic fatty liver disease. It is also studied for its role in immune cell activation and differentiation.

    Industry: Used in the production of bioactive glycosides, which have applications in pharmaceuticals, food additives, and cosmetics.

Mechanism of Action

UDP-glucose sodium salt exerts its effects primarily through its role as a glycosyl donor in glycosylation reactions. It binds to glycosyltransferase enzymes, facilitating the transfer of glucose to acceptor molecules. Additionally, UDP-glucose acts as a signaling molecule by binding to specific receptors, such as the P2Y14 receptor and G protein-coupled receptor 17 (GPR17). These interactions activate various cellular pathways involved in immune response, cell differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Uridine diphosphate galactose (UDP-galactose): Similar to UDP-glucose, but with a galactose moiety instead of glucose. It is involved in the biosynthesis of galactose-containing molecules.

    Uridine diphosphate glucuronic acid (UDP-glucuronic acid): Formed by the oxidation of UDP-glucose. It is involved in the detoxification of xenobiotics and the biosynthesis of glycosaminoglycans.

    Uridine diphosphate N-acetylglucosamine (UDP-N-acetylglucosamine): Involved in the biosynthesis of glycoproteins and glycolipids.

Uniqueness

UDP-glucose sodium salt is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to participate in glycosylation reactions and act as a ligand for specific receptors distinguishes it from other nucleotide sugars. Additionally, its involvement in both glycogen synthesis and inhibition of lipogenesis highlights its critical role in glucose metabolism and energy storage.

Properties

Molecular Formula

C15H26N2O17P2

Molecular Weight

568.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H26N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h5-6,8-14,18,20-24H,1-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

GSWQPZWEMJFNOH-JZMIEXBBSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.